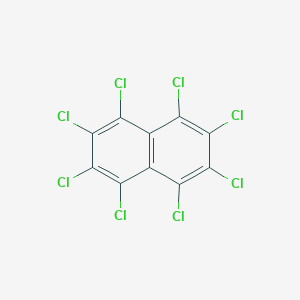

![molecular formula C11H17NO B052768 3-[(1-Phenylethyl)amino]propan-1-OL CAS No. 128218-35-9](/img/structure/B52768.png)

3-[(1-Phenylethyl)amino]propan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

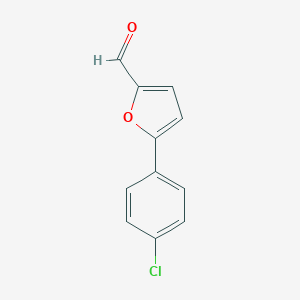

Synthesis Analysis

The synthesis of related compounds typically involves Mannich base reactions or the reaction of suitable Grignard reagents with corresponding ketones. For example, the stereochemistry of diastereoisomeric mannich bases has been explored through the stereospecific synthesis, indicating the importance of configuration in synthesis outcomes (Angiolini, Bizzarri, & Tramontini, 1969). Another method involves the base-catalyzed Claisen-Schmidt condensation reaction, as demonstrated in the synthesis of chalcone derivatives (Salian et al., 2018).

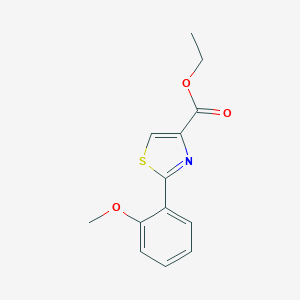

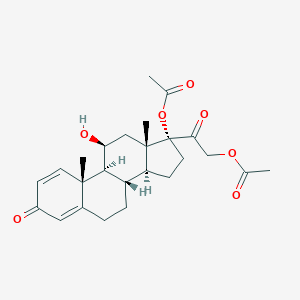

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic techniques. The structure and absolute configurations of similar compounds have been determined, providing insights into their stereochemistry and preferred conformations (Angiolini & Gottarelli, 1970).

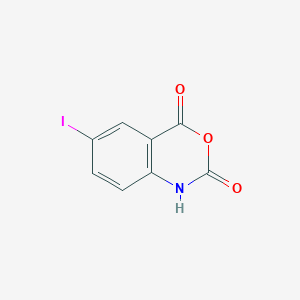

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nucleophilic addition, cycloaddition, and cyclisation reactions. For instance, the reaction of α-bromoacetoarenones with 3-(N,N-dimethylamino)propan-1-ol forms specific ammonium bromides, demonstrating the compounds' reactivity and potential for further chemical transformations (Garcia, Fronczek, & Gandour, 1992).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. The crystal structures and Hirshfeld surface studies offer insights into the intermolecular interactions and stabilization mechanisms (Nitek et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various conditions. Studies on beta-adrenergic blocking agents and their structure-activity relationships provide examples of how chemical properties influence biological activity (Large & Smith, 1982).

Applications De Recherche Scientifique

Enzymatic Resolution and Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, utilizing Candida antarctica lipase A (CAL-A), demonstrates its importance in the asymmetric synthesis of pharmaceutically relevant compounds such as (S)-dapoxetine. This process highlights the utility of 3-[(1-Phenylethyl)amino]propan-1-OL derivatives in producing enantiomerically pure substances, which are crucial for developing drugs with targeted therapeutic effects (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Cyclic Polyamines

Research into the synthesis of cyclic polyamines from 3-amino-propan-1-ol as a starting material outlines its role in forming multifunctional polycationic polyamines. These compounds are used in drug and gene delivery, indicating the potential of 3-[(1-Phenylethyl)amino]propan-1-OL in creating delivery systems that can encapsulate and transport therapeutic agents (Cassimjee, Marin, & Berglund, 2012).

Catalysis in Organic Synthesis

The use of related 1,4-amino alcohols derived from (R)-1-phenylethylamine in catalyzing the enantioselective addition of diethylzinc to aldehydes, to obtain chiral secondary alcohols, underscores the catalytic applications of 3-[(1-Phenylethyl)amino]propan-1-OL derivatives. This process is integral for synthesizing chiral compounds with high enantioselectivity, a critical aspect in the pharmaceutical industry for creating drugs with desired efficacy and minimal side effects (Asami et al., 2015).

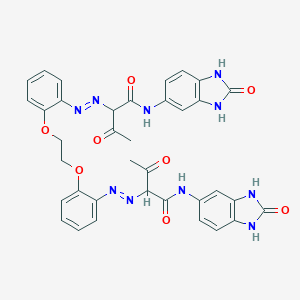

Anticancer Activity and Kinase Inhibition

The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors and anticancer agents against human breast carcinoma cells highlight the therapeutic potential of these compounds. The structure-activity relationship studies provide insights into designing more potent kinase inhibitors for cancer therapy (Sharma et al., 2010).

Corrosion Inhibition

The development of tertiary amines from the series of 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), for inhibiting the corrosion of carbon steel, illustrates the industrial application of 3-[(1-Phenylethyl)amino]propan-1-OL derivatives. These compounds act as anodic inhibitors, forming protective layers on metal surfaces to prevent corrosion, which is crucial for extending the lifespan of metal structures and components (Gao, Liang, & Wang, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

3-(1-phenylethylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUYEHFIDUKNIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396122 |

Source

|

| Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Phenylethyl)amino]propan-1-OL | |

CAS RN |

128218-35-9 |

Source

|

| Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)